molecular formula C15H14N2O3S B2688424 N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-84-5

N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2688424
CAS No.: 314250-84-5
M. Wt: 302.35
InChI Key: OFIDOFVFYNXVMT-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene carboxamide derivative featuring a 3-nitrophenyl substituent at the carboxamide position. This compound belongs to a broader class of tetrahydrobenzothiophene carboxamides, which are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and cytostatic activities [1]. The 3-nitrophenyl group introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and bioactivity compared to analogs with electron-donating substituents (e.g., methoxy or methyl groups) [4].

Properties

IUPAC Name

N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(13-9-21-14-7-2-1-6-12(13)14)16-10-4-3-5-11(8-10)17(19)20/h3-5,8-9H,1-2,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDOFVFYNXVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Nitration of Phenyl Group:

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-substituted benzothiophene with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydro-benzothiophene compounds exhibit anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Study:
A study conducted by Raimer et al. demonstrated that diazirinyl-substituted compounds could effectively bind to the aryl hydrocarbon receptor (AhR), leading to the downregulation of AhR-responsive genes associated with cancer progression . This suggests that N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may share similar mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary evaluations indicated that it could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Data Table: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Pain Management

This compound has been implicated in pain management due to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has shown promise as a GPR55 antagonist, which plays a role in modulating pain perception . This interaction could lead to new analgesic therapies.

Clinical Implications:
The ability to modulate pain pathways makes this compound a candidate for developing novel pain relief medications with potentially fewer side effects compared to traditional analgesics.

Materials Science Applications

In addition to its biological applications, this compound is being explored for its utility in materials science. Its photoreactive properties make it suitable for use in photolithography and as a precursor for functional materials.

Photoreactivity Studies:
Recent studies have highlighted its stability under ambient light conditions while maintaining significant reactivity when exposed to UV light . This characteristic is advantageous for applications in developing advanced materials for electronics and photonics.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The pharmacological profile of tetrahydrobenzothiophene carboxamides is highly dependent on the substituents at the phenyl ring and benzothiophene core. Key analogs and their distinguishing features include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Pharmacological Activity Reference
Target Compound 3-Nitrophenyl 343.38 (calc.) Under investigation; predicted cytostatic/antimicrobial [1], [4]
N-(4-Methylphenyl)-2-[(4-Methylphenylmethylene)amino] analog 4-Methylphenyl 380.52 Antibacterial, antifungal [4]
N-(4-Fluorophenyl)-2-[(4-Methoxyphenylmethylene)amino] analog 4-Fluorophenyl, 4-methoxy 422.48 Structural stability (crystallographically studied) [12]
N-(2-Fluorophenyl) analog 2-Fluorophenyl 330.38 Structural analysis (X-ray diffraction) [10]
N-(3-Methoxyphenyl) analog 3-Methoxyphenyl 328.42 Synthetic intermediate; uncharacterized bioactivity [16], [18]

Electronic Effects :

  • However, it reduces solubility compared to methoxy or methyl analogs [4], [10].
  • Methoxy/Methyl Groups : Electron-donating groups (e.g., 4-methoxy in [4]) increase lipophilicity and may enhance membrane penetration, contributing to antimicrobial efficacy.

Crystallographic and Structural Insights

  • Crystal Packing : The 3-nitrophenyl group’s planar geometry and strong dipole may influence crystal packing differently than fluorine or methoxy substituents. For example, the 4-fluorophenyl analog forms stable crystals with C–H···O and π-π interactions [12]].
  • Conformational Analysis : Substituents alter ring puckering in the tetrahydrobenzothiophene core, as quantified by Cremer-Pople parameters [11]].

Biological Activity

N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophenes. Its unique structure, characterized by a nitrophenyl group and a carboxamide moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
IUPAC NameThis compound

Structural Features

The compound features:

  • A nitrophenyl group that enhances its reactivity and potential interactions with biological targets.
  • A carboxamide group that may participate in hydrogen bonding with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The nitro group is often associated with enhanced antibacterial activity .
  • Anticancer Properties : Research has suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound shows promising antimicrobial effects. In vitro studies revealed:

  • Efficacy against Bacteria : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound's anticancer potential has been explored in various studies:

  • Cell Lines Tested : It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Findings : Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line .

Neuroprotective Effects

Given its potential as an AChE inhibitor:

  • Cognitive Enhancement : Studies suggest that it may improve cognitive function by increasing acetylcholine levels in the brain.
  • Protective Mechanisms : The compound may protect neurons from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, the compound was tested for its antimicrobial properties against E. coli and S. aureus:

  • Results : Showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both pathogens.

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer effects on MCF-7 cells:

  • Experimental Design : Cells were treated with varying concentrations (1–100 µM) of the compound.
  • Outcome : Significant cell death was observed at concentrations above 20 µM after 48 hours of exposure.

Research Findings Summary Table

Study FocusTest SubjectKey Result
Antimicrobial ActivityE. coli & S. aureusMIC = 50 µg/mL
Anticancer ActivityMCF-7 CellsIC50 = 20 µM after 48 hours
Neuroprotective EffectsAChE InhibitionIncreased acetylcholine levels

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